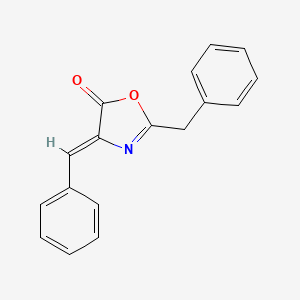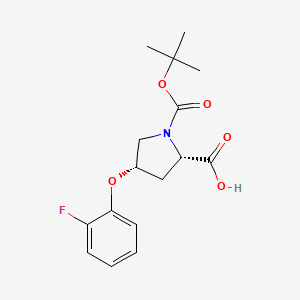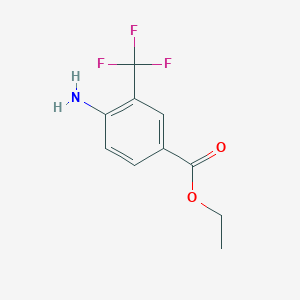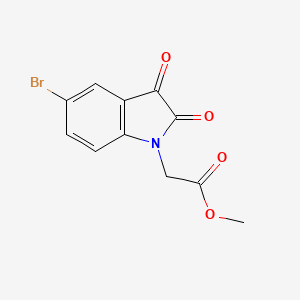
4-(Trifluoromethyl)-2,3-dihydro-1h-inden-1-amine hydrochloride
Overview
Description
4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to an indenamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves multiple steps, starting with the construction of the indenamine core followed by the introduction of the trifluoromethyl group. Common synthetic routes include:
Indenamine Synthesis: The indenamine core can be synthesized through a Friedel-Crafts alkylation reaction, where an appropriate aromatic compound is reacted with an alkyl halide in the presence of a Lewis acid catalyst.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyltrimethylsilane or trifluoromethanesulfonic acid. The reaction conditions typically involve heating and the use of a strong base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized for efficiency and yield, with careful control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups at the indenamine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: 4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-carboxylic acid
Reduction: 4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol or 4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It can be used as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological molecules.
Medicine: The compound has potential therapeutic applications, particularly in the design of new drugs targeting various diseases.
Industry: It is used in the production of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group is highly electronegative, which can influence the compound's binding affinity to biological targets. The exact mechanism would vary based on the specific application and target molecule.
Comparison with Similar Compounds
4-(Trifluoromethyl)phenol: Used in polymer synthesis and as a reagent in organic chemistry.
Trifluoromethylated Indoles: Used in pharmaceutical research for their biological activity.
Trifluoromethylated Benzene Derivatives: Commonly used in materials science and agrochemicals.
Uniqueness: 4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its specific indenamine structure combined with the trifluoromethyl group, which imparts distinct chemical and physical properties compared to other trifluoromethylated compounds.
Properties
IUPAC Name |
4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-3-1-2-7-6(8)4-5-9(7)14;/h1-3,9H,4-5,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHFWZYKRYFCJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68755-44-2 | |
| Record name | 1H-Inden-1-amine, 2,3-dihydro-4-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68755-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one](/img/structure/B3150300.png)









![5,6,7,8-Tetrahydro-4H-thiazolo-[4,5-d]-azepin-2-ylamine hydrobromide](/img/structure/B3150393.png)


